N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13(11-15-12-25-19-6-4-3-5-18(15)19)21-26(23,24)17-9-7-16(8-10-17)20-14(2)22/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKCOFXZRMEPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties. They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives have been shown to interact with various targets to exert their therapeutic effects. For instance, some thiophene derivatives work as serotonin antagonists.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways due to their broad spectrum of biological activity.
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water, which may influence its bioavailability.
Biological Activity
N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a benzo[b]thiophene moiety and a sulfamoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial agents. The following sections will delve into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 412.52 g/mol. The presence of the sulfonamide functional group is significant as it is often associated with various biological activities, including antibacterial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 412.52 g/mol |
| Functional Groups | Sulfonamide, Acetamide |
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[b]thiophene structure exhibit notable anticancer properties. For instance, similar derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as mitochondrial dysfunction and caspase activation . The compound's ability to intercalate with DNA could also contribute to its anticancer efficacy by disrupting replication processes.
Case Study:
A study on related benzo[b]thiophene derivatives demonstrated IC50 values ranging from 0.20 to 2.58 μM against various human cancer cell lines, suggesting a strong potential for this compound in oncological applications .
Antimicrobial Activity
The sulfonamide group is well-known for its antibacterial properties. Compounds with this functional group have been extensively studied for their effectiveness against a range of bacterial pathogens. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, leading to a blockade in folate synthesis essential for bacterial growth .
Research Findings:
In vitro studies have shown that sulfonamide derivatives can exhibit significant inhibitory effects against common bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural modifications in compounds like this compound may enhance their bioavailability and potency.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial disruption.
- DNA Intercalation : Interaction with DNA leading to replication interference.
- Enzyme Inhibition : Blocking key enzymes involved in metabolic pathways essential for cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Target Compound :
- Key Features : Benzo[b]thiophen-3-yl group, propan-2-yl linker, sulfamoyl-phenylacetamide.
- Synthetic Pathway : Likely involves acetylation of a sulfonamide intermediate under reflux conditions, similar to methods used for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (acetic anhydride reflux, ice quenching) .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Key Features: Chloro-nitro phenyl group, methylsulfonyl substituent. Synthesis: Reflux of sulfonamide with acetic anhydride, yielding intermediates for heterocyclic compounds (e.g., thiadiazoles, piperazinediones) . Structural Notes: Exhibits intermolecular hydrogen bonding (C–H⋯O) and centrosymmetric packing, influencing crystallinity .
- 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (–3): Key Features: Pyridin-2-yl sulfamoyl group, cyano-acetamide. Synthesis: Condensation with benzaldehyde in ethanol/sodium ethoxide, forming acrylamide derivatives . Application: Precursor for apoptosis-inducing pyrazole-sulfonamides in colon cancer .
Sulfur-Containing Moieties
N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide ():
- Key Features : Naphthol-based Betti base, hydroxyphenyl group.
- Relevance : Highlights the versatility of sulfamoyl-phenylacetamides in generating diverse heterocyclic systems.
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ():
- Key Features : Triazole-sulfanyl linker, bromophenyl group.
- Structural Insight : Sulfur atoms in both thiophene (target compound) and sulfanyl groups (this analog) may enhance metabolic stability or target engagement.
TRPA1 Inhibitors ():
- HC-030031 : 2-(1,3-Dimethyl-2,6-dioxo-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
- CHEM-5861528 : Butan-2-yl substituent instead of propan-2-yl.
- Comparison : Alkyl chain length (propan-2-yl vs. butan-2-yl) may modulate lipophilicity and target selectivity.
Anticancer Agents (–3):
- Pyrazole-Sulfonamide Derivatives : Induce apoptosis in colon cancer cells via dual-tail functionalization.
- Mechanistic Insight : The sulfamoyl group enhances cellular uptake, while pyrazole modulates kinase inhibition.
Formoterol Intermediates ():
- USP Formoterol Related Compound C : Hydroxy-phenylacetamide with methoxyphenyl-propan-2-yl.
- Relevance : Demonstrates structural parallels in β2-adrenergic agonist intermediates, though distinct from the target compound’s benzo[b]thiophene focus.
Physicochemical and Crystallographic Properties
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the sulfamoyl-phenylacetamide scaffold. Key steps include:
- Sulfamoylation : Reacting 4-aminophenylacetamide with sulfonyl chlorides (e.g., 1-(benzo[b]thiophen-3-yl)propan-2-yl sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to install the sulfamoyl group .
- Coupling Reactions : For derivatives, coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in DMSO with triethylamine are used to link bioactive moieties (e.g., pyrazole or thiophene groups) to the acetamide core .
- Crystallization : Final purification often involves slow evaporation of ethanolic solutions to obtain high-purity crystals for structural validation .
Q. How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify proton environments and carbon frameworks, with characteristic peaks for sulfamoyl (δ 3.1–3.3 ppm, SONH) and acetamide (δ 2.1 ppm, COCH) groups .
- X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–S = 1.76 Å in sulfamoyl) and torsion angles, confirming stereoelectronic effects (e.g., planarity of the benzo[b]thiophene ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+Na] at m/z 595.1462 vs. calculated 595.1468) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
Methodological Answer:
- Derivatization : Introduce substituents (e.g., pyridinyl, isoxazolyl) to the sulfamoyl or acetamide group to modulate lipophilicity and target binding .
- Biological Assays : Evaluate apoptosis induction (via caspase-3/7 activation) and cytotoxicity (IC) in colon cancer cell lines (e.g., HCT-116). For example, pyrazole-sulfonamide derivatives showed IC values <10 μM in HCT-116 .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with NLRP3 inflammasome or tubulin binding sites, guiding rational design .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using multiple assays (e.g., MTT for viability, flow cytometry for apoptosis) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Assess compound stability in microsomal preparations (e.g., human liver microsomes) to identify rapid degradation as a cause of variable efficacy .
- Structural Analog Comparison : Test analogs with minor modifications (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions .
Q. How can in vivo models validate the therapeutic potential of this compound?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of HCT-116 cells in BALB/c nude mice, followed by oral administration (10–50 mg/kg) to assess tumor regression and toxicity .
- Pharmacokinetics (PK) : Measure plasma half-life (t) and bioavailability via LC-MS/MS. For sulfonamide derivatives, t ranges from 2–6 hours, requiring formulation optimization .
- Biomarker Analysis : Quantify inflammatory cytokines (IL-1β, IL-18) in serum to confirm NLRP3 inflammasome inhibition .
Q. What computational approaches predict the compound’s metabolic pathways?
Methodological Answer:
- In Silico Metabolism Tools : Use GLORY or MetaSite to identify likely sites of oxidation (e.g., benzo[b]thiophene ring) or glucuronidation (acetamide group) .
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated reactions to prioritize stable derivatives .
- Mass Spectrometry Imaging (MSI) : Map metabolite distributions in tissue sections to correlate metabolic stability with efficacy .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data between cell lines?
Methodological Answer:
- Cell Line Authentication : Verify genetic profiles via STR (short tandem repeat) analysis to rule out cross-contamination .
- Microenvironment Mimicry : Use 3D spheroid cultures or co-cultures with fibroblasts to replicate in vivo conditions, which may reverse resistance observed in 2D monolayers .
- Proteomic Profiling : Compare protein expression (e.g., Bcl-2, survivin) between sensitive and resistant lines to identify compensatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
